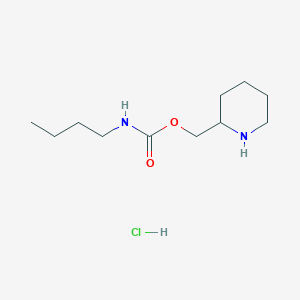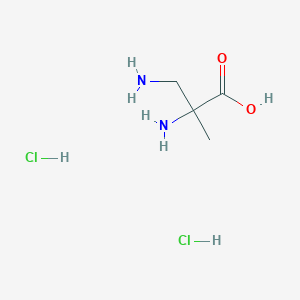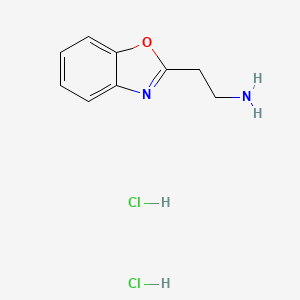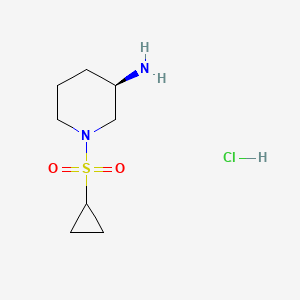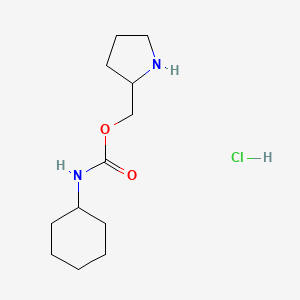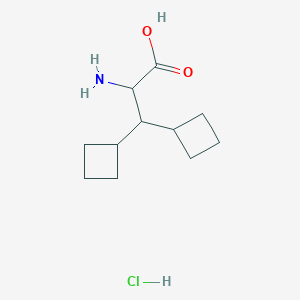
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid
Overview
Description
The compound “3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid” is a type of oxadiazole, which is a class of heterocyclic compounds. Oxadiazoles are known for their wide range of biological activities, including anticancer, antidiabetic, antiviral, anti-inflammatory, antibacterial, antifungal, antimycobacterial, analgesic, anticonvulsant, tyrokinase inhibitor, cathepsin K inhibitor, and antioxidant properties .
Synthesis Analysis
Oxadiazoles are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthetic protocol of the title compounds is outlined in the Scheme 1. Initially, the benzoylated products were prepared by the benzoylation of substituted phenols with substituted benzoyl chlorides. In the presence of anhydrous aluminium chloride, the compounds have undergone Fries rearrangement .Molecular Structure Analysis
The molecular structure of oxadiazoles is a five-membered heterocyclic ring system consisting of two nitrogen atoms, one oxygen atom, and two carbon atoms .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of oxadiazoles include cyclization of benzophenone hydrazide and nucleophillic alkylation of the heterocyclic scaffold . The benzoylated products undergo Fries rearrangement in the presence of anhydrous aluminium chloride .Scientific Research Applications
Anticancer Agent Development
The 1,3,4-oxadiazole scaffold, which is part of the compound’s structure, has been identified as having significant potential in the development of anticancer agents. These compounds can be structurally modified to ensure high cytotoxicity towards malignant cells. They have shown promise in selectively interacting with nucleic acids, enzymes, and proteins that contribute to cancer cell proliferation .
Enzyme Inhibition
1,3,4-Oxadiazole derivatives, including those related to the compound , have been studied for their ability to inhibit various enzymes that are implicated in cancer progression. This includes thymidylate synthase, HDAC, topoisomerase II, telomerase, and thymidine phosphorylase .
Antibacterial Applications
Preliminary studies have shown that certain 1,3,4-oxadiazole derivatives exhibit good antimicrobial activity against a range of bacteria, including Escherichia coli and Staphylococcus aureus . This suggests potential for the compound to be used in the development of new antibacterial agents.
High-Energy Materials
Oxadiazoles, including the 1,3,4-oxadiazole ring present in the compound, have been established as potential high-energy cores. Their derivatives have favorable oxygen balance and positive heat of formation, making them suitable for applications in material science .
Pharmaceutical Molecule Design
The oxadiazole moiety is a versatile component in pharmaceutical molecule design. It can serve as a pharmacophore or as an aromatic linker to place required substituents for various medicinal applications, such as anticancer, vasodilator, anticonvulsant, and antidiabetic drugs .
Synthesis of Mechanism-Based Cytotoxic Agents
The compound’s oxadiazole scaffold can be used in the synthesis of mechanism-based cytotoxic agents. These agents can target specific cancer biological targets, such as inhibiting telomerase activity and various enzymes involved in cancer cell proliferation .
Antiviral Research
Derivatives of honokiol bearing the 1,3,4-oxadiazole moiety have been evaluated for their potential as antiviral agents. This includes research into inhibitors of viral entry, such as those targeting SARS-CoV-2 .
Energetic Behavior Analysis
Oxadiazole derivatives, due to their energetic behavior, are of interest in the study of high-energy molecules. They can be utilized as energetic materials or ionic salts, contributing to the field of energetic materials research .
Future Directions
Oxadiazoles have shown promise in various areas of medicinal chemistry due to their wide range of biological activities. Future research could focus on the development of novel 1,3,4-oxadiazole-based drugs, with structural modifications to ensure high cytotoxicity towards malignant cells . These structural modification strategies have shown promising results when combined with outstanding oxadiazole scaffolds .
properties
IUPAC Name |
3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3O2.C2HF3O2/c1-5-9-10-7(12-5)6-4-11-3-2-8-6;3-2(4,5)1(6)7/h6,8H,2-4H2,1H3;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBWNRDQWKVGRMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2COCCN2.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(5-Methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |
CAS RN |
1803592-65-5 | |
| Record name | Morpholine, 3-(5-methyl-1,3,4-oxadiazol-2-yl)-, 2,2,2-trifluoroacetate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1803592-65-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(5-methyl-1,3,4-oxadiazol-2-yl)morpholine; trifluoroacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



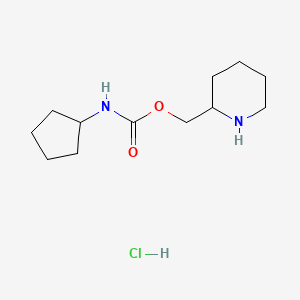
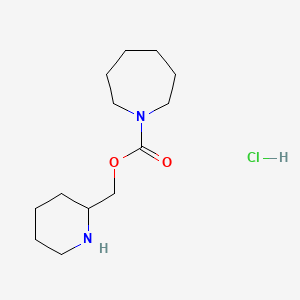
![[1-(Dimethylamino)cyclopropyl]methanol hydrochloride](/img/structure/B1382923.png)
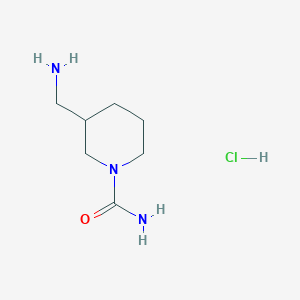
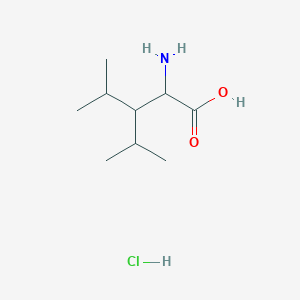
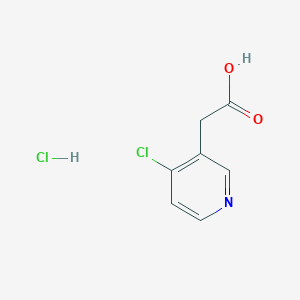
![N-[2-(aminomethyl)cyclohexyl]methanesulfonamide hydrochloride](/img/structure/B1382928.png)
